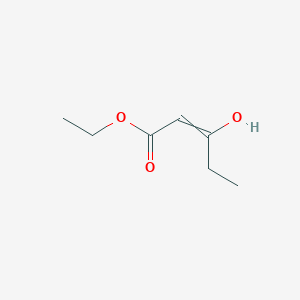

Ethyl 3-hydroxypent-2-enoate

Description

Ethyl 3-hydroxypent-2-enoate is a β-hydroxy ester characterized by a hydroxyl group at the third carbon and an ethyl ester moiety at the terminal position of a pent-2-enoate backbone. This compound is synthesized via conjugate addition reactions, as exemplified by the preparation of structurally similar esters like Ethyl 3-ethenyl-2-hydroxypent-4-enoate, which involves the reaction of 5-bromopenta-1,3-diene with ethyl glyoxylate in the presence of Zn/AlCl₃ . Its α,β-unsaturated ester system and hydroxyl group make it a versatile intermediate in organic synthesis, particularly for constructing chiral centers or serving as a precursor in natural product synthesis.

Properties

CAS No. |

60223-99-6 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

ethyl 3-hydroxypent-2-enoate |

InChI |

InChI=1S/C7H12O3/c1-3-6(8)5-7(9)10-4-2/h5,8H,3-4H2,1-2H3 |

InChI Key |

HEHPPCHSOURXCD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=CC(=O)OCC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-hydroxypent-2-enoate can be synthesized through several methods. One common approach involves the esterification of 3-hydroxypent-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of ethyl 3-hydroxypent-2-enoate often involves continuous flow processes to enhance efficiency and yield. Catalysts such as p-toluenesulfonic acid or acidic ion-exchange resins may be used to facilitate the esterification reaction. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-hydroxypent-2-enoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxopent-2-enoate.

Reduction: The double bond in the α,β-unsaturated ester can be reduced to form ethyl 3-hydroxypentanoate.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group into a leaving group.

Major Products Formed:

Oxidation: Ethyl 3-oxopent-2-enoate.

Reduction: Ethyl 3-hydroxypentanoate.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-hydroxypent-2-enoate has a wide range of applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Ethyl 3-hydroxypent-2-enoate is utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxypent-2-enoate involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its α,β-unsaturated ester structure allows it to undergo Michael addition reactions, which are crucial in many biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 3-ethenyl-2-hydroxypent-4-enoate

- Structural Differences: While both compounds share an ethyl ester and hydroxyl group, Ethyl 3-ethenyl-2-hydroxypent-4-enoate features a vinyl substituent at C3 and a double bond at C4 (vs. C2 in Ethyl 3-hydroxypent-2-enoate).

- In contrast, the α,β-unsaturation in Ethyl 3-hydroxypent-2-enoate favors Michael addition or Diels-Alder reactions .

- Synthesis : Both compounds employ Zn/AlCl₃-mediated conjugate additions, but the choice of starting materials (e.g., bromodienes vs. glyoxylates) dictates substituent placement .

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate

- Functional Groups : This compound replaces the hydroxyl group with a diphenyl-alkyne system and an ethoxycarbonyloxy group, drastically altering its electronic profile.

- Applications: The bulky diphenyl groups hinder rotational freedom, making it suitable for crystallographic studies (e.g., via SHELX software for structure refinement) . In contrast, Ethyl 3-hydroxypent-2-enoate’s smaller size and polar hydroxyl group enhance solubility in polar solvents, as seen in ethyl acetate extracts of bioactive compounds .

3-Ethyl-2-pentene

- Structural Simplicity: This trisubstituted alkene lacks ester or hydroxyl groups, rendering it nonpolar and less reactive in hydrogen-bonding interactions.

- Utility: Primarily used as a precursor in synthesizing substituted alkenes or ketones (e.g., 5-ethyl-2,4-dimethyl-4-hepten-3-one) , whereas Ethyl 3-hydroxypent-2-enoate’s functionality enables chiral synthesis or participation in supramolecular assemblies via hydrogen bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.